Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound has a unique structure that combines a benzenesulfonamide moiety with a pyridinylmethylene group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- typically involves the reaction of 4-methylbenzenesulfonamide with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of an acid catalyst such as p-toluenesulfonic acid in a solvent like ethanol can facilitate the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Benzenesulfonamide, 4-methyl-N-(3-pyridinylmethylene)- can be compared with other sulfonamides and pyridine derivatives:
Similar Compounds: Other benzenesulfonamide derivatives, such as 4-methylbenzenesulfonamide and N-(3-pyridinylmethylene)benzenesulfonamide, share structural similarities.
Uniqueness: The combination of the benzenesulfonamide and pyridinylmethylene groups in this compound provides unique chemical and biological properties that may not be present in other similar compounds.
Properties
CAS No. |
17692-85-2 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12/h2-10H,1H3 |
InChI Key |
PGMFSJGQUNJRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CN=CC=C2 |
Origin of Product |
United States |
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